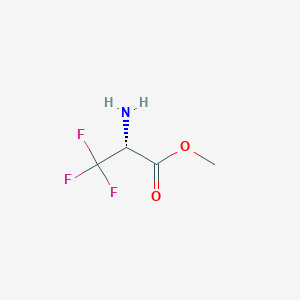
2-Amino-3-hydroxy-2-methylpropyl hydrogen (5-bromo-4-chloro-1H-indol-3-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT: is a chromogenic substrate commonly used in molecular biology and biochemistry. It is particularly known for its application in detecting alkaline phosphatase activity in various assays, including immunoblotting, in situ hybridization, and immunohistochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of 5-Bromo-4-Chloro-3-Indolyl Chloride: The synthesis begins with the preparation of 5-bromo-4-chloro-3-indolyl chloride.
Reaction with Tetraethyl Phosphate: The 5-bromo-4-chloro-3-indolyl chloride is then reacted with tetraethyl phosphate in an organic solvent to form 5-bromo-4-chloro-3-indolyl phosphate tetraethyl ester.
Formation of the Final Compound: The tetraethyl ester is subsequently hydrolyzed to yield 5-bromo-4-chloro-3-indoxyl phosphate, which is then combined with bis(2-amino-2-methyl-1,3-propanediol) to form the final salt.
Industrial Production Methods: Industrial production typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis to release the indoxyl phosphate moiety.
Oxidation: In the presence of alkaline phosphatase, 5-bromo-4-chloro-3-indoxyl phosphate is dephosphorylated and subsequently oxidized by atmospheric oxygen to form a blue dye, 5,5′-dibromo-4,4′-dichloro-indigo
Common Reagents and Conditions:
Alkaline Phosphatase: This enzyme catalyzes the dephosphorylation of the compound.
Atmospheric Oxygen: Facilitates the oxidation of the indoxyl moiety to form the blue dye.
Major Products:
5,5′-Dibromo-4,4′-Dichloro-Indigo: The primary product formed from the oxidation reaction.
Scientific Research Applications
Chemistry:
Biology:
- Employed in immunoblotting and immunohistochemistry to visualize protein localization and expression .
Medicine:
Industry:
Mechanism of Action
The compound acts as a substrate for alkaline phosphatase. Upon dephosphorylation by the enzyme, the resulting indoxyl moiety undergoes oxidation to form a blue dye. This colorimetric change is used to detect and quantify the presence of alkaline phosphatase in various assays .
Comparison with Similar Compounds
5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP): Often used in combination with nitro blue tetrazolium chloride (NBT) for colorimetric detection.
Nitro Blue Tetrazolium Chloride (NBT): Used alongside BCIP to produce a blue precipitate in enzyme assays.
Uniqueness:
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT: is unique due to its high sensitivity and specificity for alkaline phosphatase, making it a preferred choice in many biochemical assays
Properties
Molecular Formula |
C12H15BrClN2O4P |
|---|---|
Molecular Weight |
397.59 g/mol |
IUPAC Name |
(2-amino-3-hydroxy-2-methylpropoxy)-(5-bromo-4-chloro-1H-indol-3-yl)phosphinic acid |
InChI |
InChI=1S/C12H15BrClN2O4P/c1-12(15,5-17)6-20-21(18,19)9-4-16-8-3-2-7(13)11(14)10(8)9/h2-4,16-17H,5-6,15H2,1H3,(H,18,19) |
InChI Key |
AKBOGDHKIUDJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(COP(=O)(C1=CNC2=C1C(=C(C=C2)Br)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid](/img/structure/B12326119.png)


![[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium](/img/structure/B12326145.png)

![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326151.png)

![13-Hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one](/img/structure/B12326161.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12326168.png)
![Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12326177.png)


![Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)](/img/structure/B12326196.png)
